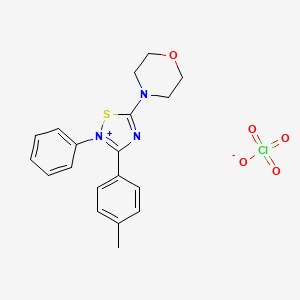

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

Description

The compound 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2λ⁵,4-thiadiazol-2-ylium perchlorate is a cationic thiadiazolium salt featuring a 1,2,4-thiadiazole core substituted with a 4-methylphenyl group at position 3, a morpholine moiety at position 5, and a phenyl group at position 2. The perchlorate (ClO₄⁻) counterion stabilizes the positive charge on the thiadiazolium ring. This compound belongs to a class of heterocyclic systems known for their diverse applications in medicinal chemistry and materials science, particularly due to the electronic effects imparted by the morpholine and aryl substituents .

Properties

IUPAC Name |

4-[3-(4-methylphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-yl]morpholine;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N3OS.ClHO4/c1-15-7-9-16(10-8-15)18-20-19(21-11-13-23-14-12-21)24-22(18)17-5-3-2-4-6-17;2-1(3,4)5/h2-10H,11-14H2,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJBTMUPNNKAO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=[N+](SC(=N2)N3CCOCC3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to form the thiadiazole ring. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final perchlorate salt is obtained by treating the compound with perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiadiazolidines using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, nitric acid

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiadiazolidines

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and morpholine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural Features and Crystallographic Properties

The compound shares structural similarities with several isostructural thiazole and triazole derivatives reported in the literature:

- Key Observations: The target compound’s 1,2,4-thiadiazolium core differs from the thiazole or triazole cores of analogs, which impacts its electronic properties and reactivity. The sulfur atom in the thiadiazole ring enhances electron-withdrawing effects compared to nitrogen-rich triazoles . Substituent flexibility (e.g., halogen vs. methyl/morpholine groups) influences molecular planarity and packing .

Physicochemical Properties

- Solubility and Stability :

- The perchlorate counterion likely improves solubility in polar solvents compared to halide or acetate salts of similar thiadiazolium compounds. However, perchlorate salts are generally hygroscopic and require careful handling .

- Morpholine substituents enhance hydrophilicity relative to purely aryl-substituted analogs (e.g., compounds 4 and 5 ), which are recrystallized from dimethylformamide (DMF) .

Biological Activity

The compound 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a member of the thiadiazole family, which has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiadiazole core substituted with a morpholine group and a 4-methylphenyl moiety. The perchlorate ion serves as a counterion. The structural formula can be represented as follows:

Table 1: Structural Features

| Component | Description |

|---|---|

| Thiadiazole Core | 1,2-thiadiazole |

| Substituents | 4-methylphenyl, morpholine |

| Counterion | Perchlorate ion |

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been assessed against various bacterial strains and fungi.

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines.

- Cell Lines Tested : Studies have focused on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Neuroprotective Effects

Emerging research indicates that thiadiazole derivatives may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases.

- In Vitro Studies : The compound has shown protective effects against oxidative stress-induced neuronal cell death.

Case Studies

-

Case Study on Antimicrobial Resistance :

A recent study highlighted the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its potential role in overcoming antibiotic resistance. -

Case Study on Cancer Therapy :

In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound, indicating its promise as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.